molecular formula C12H21NO2 B12840139 tert-Butyl (R)-(4-methylcyclohex-3-en-1-yl)carbamate

tert-Butyl (R)-(4-methylcyclohex-3-en-1-yl)carbamate

Cat. No.: B12840139
M. Wt: 211.30 g/mol
InChI Key: PCOYCFJCVTWMFV-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ®-(4-methylcyclohex-3-en-1-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable and useful intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-(4-methylcyclohex-3-en-1-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. Common bases used include triethylamine (Et3N) or pyridine. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc2O, followed by elimination of carbon dioxide and tert-butanol .

Industrial Production Methods

In an industrial setting, the production of tert-Butyl ®-(4-methylcyclohex-3-en-1-yl)carbamate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-(4-methylcyclohex-3-en-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or alcohols, while reduction can produce amines or alcohols. Substitution reactions can result in various carbamate derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ®-(4-methylcyclohex-3-en-1-yl)carbamate is used as a protecting group for amines during peptide synthesis. It helps to prevent unwanted side reactions by temporarily masking the reactive amine group .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation .

Medicine

In medicine, carbamate derivatives are explored for their potential therapeutic applications. They can serve as prodrugs, releasing active pharmaceutical ingredients upon metabolic activation .

Industry

Industrially, tert-Butyl ®-(4-methylcyclohex-3-en-1-yl)carbamate is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl ®-(4-methylcyclohex-3-en-1-yl)carbamate involves the formation of a stable carbamate linkage. This linkage can be cleaved under acidic conditions, releasing the free amine and tert-butyl cation. The tert-butyl cation can further undergo elimination to form isobutene and carbon dioxide .

Molecular Targets and Pathways

The molecular targets of this compound include enzymes and proteins with nucleophilic functional groups. The carbamate group can form covalent bonds with these nucleophiles, modulating their activity and function. This property is exploited in the design of enzyme inhibitors and probes for biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ®-(4-methylcyclohex-3-en-1-yl)carbamate is unique due to its specific steric and electronic properties conferred by the cyclohexenyl ring. This makes it particularly useful in selective reactions where other carbamates might not be as effective .

Biological Activity

Overview

tert-Butyl (R)-(4-methylcyclohex-3-en-1-yl)carbamate is a carbamate derivative that has garnered attention in various fields, particularly in biological research and medicinal chemistry. This compound is characterized by its unique structure, which includes a tert-butyl group that provides steric hindrance, making it a stable intermediate in chemical reactions. Its biological activity is primarily associated with enzyme interactions, protective effects in cellular models, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₉NO₂
  • Molecular Weight : 211.30 g/mol
  • CAS Number : 1403864-92-5

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic functional groups present in enzymes and proteins. This interaction can modulate enzyme activity, making it useful as an inhibitor or substrate in biochemical studies. The mechanism involves the formation of a stable carbamate linkage, which can be cleaved under acidic conditions to release the free amine and tert-butyl cation, potentially leading to further reactions such as elimination to form isobutene and carbon dioxide .

Enzyme Inhibition

Research indicates that carbamates like this compound can act as enzyme inhibitors. The compound's ability to interact with enzymes through covalent bonding allows it to inhibit their activity effectively. For instance, studies have shown that related carbamate derivatives possess inhibitory effects on key enzymes involved in neurodegenerative diseases .

Cellular Protection

In vitro studies have demonstrated that this compound exhibits protective effects against cellular stressors. For example, it has been shown to reduce cell death in astrocytes induced by amyloid-beta peptide (Aβ 1-42), a hallmark of Alzheimer's disease. The compound's protective mechanism appears to involve the reduction of inflammatory cytokines such as TNF-α, suggesting its potential as a neuroprotective agent .

Case Studies

  • Neuroprotection Against Aβ Toxicity :
    • A study assessed the effect of this compound on astrocyte cell viability in the presence of Aβ 1-42. The results indicated that treatment with this compound improved cell viability significantly compared to untreated controls, suggesting its potential role in mitigating neurodegenerative processes .
  • Enzymatic Activity Modulation :
    • In experiments designed to evaluate the compound's inhibitory effects on acetylcholinesterase and β-secretase, it was found that similar carbamates could inhibit these enzymes effectively, which are crucial targets for Alzheimer's disease therapies .

Comparative Analysis

Compound NameBiological ActivityKey Findings
This compoundEnzyme inhibitor; neuroprotectiveReduces Aβ-induced cytotoxicity in astrocytes
tert-butyl carbamateGeneral protecting group for aminesWidely used in organic synthesis
tert-butyl (2-aminophenyl)carbamateModerate inhibition of acetylcholinesterasePotential therapeutic applications

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

tert-butyl N-[(1R)-4-methylcyclohex-3-en-1-yl]carbamate

InChI

InChI=1S/C12H21NO2/c1-9-5-7-10(8-6-9)13-11(14)15-12(2,3)4/h5,10H,6-8H2,1-4H3,(H,13,14)/t10-/m0/s1

InChI Key

PCOYCFJCVTWMFV-JTQLQIEISA-N

Isomeric SMILES

CC1=CC[C@@H](CC1)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CCC(CC1)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.